2,2-Dimethylbutanimidamide

RIP1 kinase inhibition necroptosis type III allosteric inhibitor

Pharmaceutical R&D teams developing RIP1-targeted therapies face a critical bottleneck: sourcing a structurally validated, high-purity amidine scaffold that guarantees reproducible SAR and PK outcomes. 2,2-Dimethylbutanimidamide (CAS 725205-09-4) directly addresses this challenge. - Provides the essential geminal dimethyl pharmacophore proven to occupy the RIP1 allosteric hydrophobic pocket, enabling 13 nM IC50 potency (RIPA-56). - Delivers >10,000-fold selectivity over RIP3 and zero IDO inhibition at 200 µM, eliminating confounding off-target effects seen with Necrostatin-1. - Supplied at ≥95% purity with COA documentation, ensuring batch-to-batch consistency for GLP toxicology and IND-enabling studies.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
Cat. No. B13241419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylbutanimidamide
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=N)N
InChIInChI=1S/C6H14N2/c1-4-6(2,3)5(7)8/h4H2,1-3H3,(H3,7,8)
InChIKeyOEQCZEJZQPZSTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylbutanimidamide: A Geminal Dimethyl Amidine Scaffold for RIP1 Kinase Drug Discovery


2,2-Dimethylbutanimidamide is a low-molecular-weight (114.19 g/mol) carboxamidine derivative possessing a geminal dimethyl substitution at the C2 position of the butanimidamide backbone [1]. This structural feature distinguishes it from unsubstituted butanimidamide by conferring enhanced lipophilicity (XLogP3 = 1.0 versus ACD/LogP −0.24 for the parent butanimidamide) and steric bulk that is critical for hydrophobic pocket occupancy in target proteins . The compound is commercially available as a free base (≥95% purity, CAS 725205-09-4) and serves as the core pharmacophoric element of the type III RIP1 kinase inhibitor series, including the clinical candidate RIPA-56 and SIR1-365 [2].

Core pharmacophore for type III RIP1 allosteric inhibitors
Free base for N‑hydroxy / N‑benzyl SAR derivatization
Geminal dimethyl substitution enables hydrophobic pocket occupancy

2,2-Dimethylbutanimidamide Procurement: Why Generic Amidine Analogs Fail in RIP1 Research


Simple amidines such as butanimidamide or generic amide counterparts (e.g., 2,2-dimethylbutanamide) lack the steric and lipophilic profile required for the specific hydrophobic interactions that the geminal dimethyl group makes with the RIP1 kinase allosteric binding pocket [1]. The 2,2-dimethyl substitution is not merely a bulk addition; molecular docking studies reveal that the 2,2-dimethylbutyl moiety forms tight hydrophobic contacts with RIP1 that are essential for type III kinase inhibition, while the amidine free base provides the optimal hydrogen-bonding geometry for downstream derivatization to N-hydroxy-N-benzylbutanamide RIP1 inhibitors [2]. Substituting this scaffold with an unsubstituted amidine or an amide eliminates these critical binding interactions, resulting in loss of potency and metabolic stability .

Attribute
This scaffold
Generic analog
Binding mode
2,2‑dimethylbutyl forms tight hydrophobic contacts
May not occupy allosteric pocket; potency shift likely
Metabolic stability
Geminal dimethyl sterically shields amidine from oxidation
Unsubstituted amidine may undergo rapid oxidative metabolism

2,2-Dimethylbutanimidamide: Quantitative Evidence Against Amidine-Class Analogs


RIP1 Kinase Inhibitory Potency: RIPA-56 versus Necrostatin-1

The 2,2-dimethylbutanimidamide-derived inhibitor RIPA-56 achieves a RIP1 enzymatic IC50 of 13 nM, representing a 37.7-fold improvement in target engagement over the classical RIP1 inhibitor Necrostatin-1 (Nec-1), which exhibits an EC50 of 490 nM in TNFα-induced necroptosis assays in 293T cells [1]. In human HT-29 colon cancer cells, RIPA-56 blocks necroptosis with an EC50 of 28 nM, while Nec-1 shows substantially weaker cellular protection . This potency differential arises directly from the 2,2-dimethyl substitution, which enables optimal occupancy of the RIP1 allosteric hydrophobic pocket that Nec-1's indole scaffold cannot access [2].

RIP1 potency vs. Nec‑1
Reported context
RIPA‑56 IC50 = 13 nM (RIP1) vs Nec‑1 EC50 = 490 nM – 37.7‑fold difference
Supports wider assay signal window in RIP1 screening
Cross‑study comparison; model‑transfer review needed
RIP1 kinase inhibition necroptosis type III allosteric inhibitor

Metabolic Stability: Scaffold Microsomal Half-Life versus Known RIP1 Inhibitors

RIPA-56, bearing the intact 2,2-dimethylbutanimidamide pharmacophore, demonstrates a human liver microsomal stability half-life (t1/2) of 128 minutes . This contrasts sharply with first-generation RIP1 inhibitors such as Necrostatin-1, which were explicitly noted in the primary medicinal chemistry publication as suffering from 'poor metabolic stability' that necessitated optimization efforts leading to the 2,2-dimethylbutanimidamide series [1]. The geminal dimethyl group at the C2 position is a recognized structural determinant of metabolic stability, as it sterically shields the adjacent amide/amidine functionality from oxidative metabolism .

Microsomal stability
Class‑level
RIPA‑56 t1/2 = 128 min (human liver microsomes); Nec‑1 reported as unstable
Reported metabolic stability may support in vivo pharmacology programs
Class‑level inference; stability data to verify
metabolic stability human liver microsomes PK optimization

Kinase Selectivity Profiling: RIPA-56 versus Necrostatin-1 Off-Target IDO Activity

The 2,2-dimethylbutanimidamide-derived inhibitor RIPA-56 exhibits no measurable inhibition of RIP3 kinase at concentrations up to 10 µM, and no inhibition of indoleamine-2,3-dioxygenase (IDO) at 200 µM, corresponding to an estimated >10,000-fold selectivity window over RIP1 (IC50 = 13 nM) . In contrast, Necrostatin-1 is a known IDO inhibitor, with IDO off-target activity contributing to confounding immunomodulatory effects unrelated to RIP1 blockade . This off-target liability of Nec-1 has been well-characterized and limits its utility as a clean mechanistic probe [1].

Selectivity vs. IDO/RIP3
Head‑to‑head
RIPA‑56: no IDO inhibition at 200 µM; >10,000‑fold selectivity over RIP1
Selectivity profile supports cleaner RIP1 pathway deconvolution
Off‑target IDO liability known for Nec‑1
kinase selectivity off-target profiling RIP3 counter-screening

In Vivo Survival Benefit: RIPA-56 in SIRS Murine Model

In a murine systemic inflammatory response syndrome (SIRS) model, RIPA-56—containing the intact 2,2-dimethylbutanimidamide core—achieved 100% survival rate at both 3 mg/kg/12 h repeat dosing and a single 6 mg/kg intraperitoneal injection, completely preventing TNFα-induced mortality and multiorgan damage . This stands in stark contrast to Necrostatin-1 and 7-Cl-Nec-1, which, despite showing cellular activity, have limited or unreported efficacy in stringent in vivo SIRS survival models due to pharmacokinetic limitations . The J Med Chem 2017 publication explicitly states that the 2,2-dimethylbutanimidamide series was 'efficacious in animal model studies' whereas earlier inhibitors were not [1].

SIRS model survival
Reported context
RIPA‑56: 100% survival at 3 mg/kg in murine SIRS; earlier inhibitors lacked comparable protection
Reported model‑response endpoint context; complete survival noted
Translational model; endpoint requires replication
in vivo efficacy SIRS model TNFα-induced mortality

Physicochemical Differentiation: Lipophilicity of 2,2-Dimethylbutanimidamide versus Unsubstituted Butanimidamide

The geminal dimethyl substitution at C2 of 2,2-dimethylbutanimidamide increases the computed XLogP3 from −0.24 (parent butanimidamide, ACD/LogP) to 1.0 (PubChem XLogP3), representing a ΔLogP of approximately +1.24 units [1]. This lipophilicity shift is accompanied by an increase in molecular weight from 86.14 Da (butanimidamide) to 114.19 Da (2,2-dimethylbutanimidamide, ΔMW = +28.05 Da), while preserving the critical amidine hydrogen bond donor/acceptor geometry (HBD count = 2, HBA count = 1 unchanged) . The topological polar surface area (TPSA) remains comparable at 49.9 Ų versus 50 Ų for the unsubstituted parent [1].

Lipophilicity shift
Class‑level
ΔLogP ≈ +1.24 vs unsubstituted butanimidamide (XLogP3 = 1.0)
Lipophilicity shift may favor intracellular target engagement
Class‑level; computed property; experimental validation needed
lipophilicity drug-likeness medicinal chemistry design

2,2-Dimethylbutanimidamide: Evidence-Backed Research and Industrial Applications


Medicinal Chemistry: RIP1 Type III Allosteric Inhibitor Lead Optimization

The 2,2-dimethylbutanimidamide scaffold is the validated chemical starting point for type III (allosteric) RIP1 kinase inhibitor design. With RIPA-56 demonstrating a RIP1 IC50 of 13 nM and >10,000-fold selectivity over RIP3 and IDO, medicinal chemistry teams can derivatize the free base at the N-hydroxy and N-benzyl positions to explore SAR while retaining the 2,2-dimethyl substitution essential for hydrophobic pocket occupancy [1]. The 128-minute human liver microsomal half-life and 3.1-hour in vivo mouse half-life provide a favorable PK baseline for lead optimization . Patent WO2016101885 explicitly claims amide derivatives incorporating this scaffold for RIP1-mediated necrosis inhibition [2].

In Vivo Pharmacology: SIRS and Necroptosis Disease Models

Derivatives of 2,2-dimethylbutanimidamide, particularly RIPA-56, have demonstrated 100% survival protection in the SIRS murine model at doses as low as 3 mg/kg/12 h i.p., with complete prevention of TNFα-induced multiorgan damage [1]. The scaffold's metabolic stability (t1/2 = 128 min in human microsomes) and 22% oral bioavailability enable both acute and chronic dosing regimens . Additional disease-relevant models benefiting from this scaffold include non-alcoholic steatohepatitis (NASH), where RIPA-56 at 300 mg/kg reduced hepatic inflammatory cell infiltration and fibrosis in a high-fat diet mouse model, and experimental autoimmune encephalomyelitis (EAE), where RIP1 inhibition blocked multiple sclerosis progression by preventing blood-brain barrier breakdown [2].

Chemical Biology: Selective RIP1-Dependent Necroptosis Pathway Dissection

The 2,2-dimethylbutanimidamide scaffold provides a clean chemical probe template for dissecting RIP1-dependent versus RIP1-independent necroptosis pathways. Unlike Necrostatin-1, which suffers from confounding IDO inhibitory activity, RIPA-56 derived from this scaffold exhibits no IDO inhibition at 200 µM and no RIP3 kinase inhibition at 10 µM, enabling unambiguous pathway assignment [1]. This selectivity profile makes the scaffold ideal for developing chemical biology probes used in target validation studies where off-target pharmacological effects would otherwise obscure mechanistic conclusions . The commercial availability of the 2,2-dimethylbutanimidamide free base (≥95% purity, multiple vendors) facilitates rapid probe synthesis and SAR expansion [2].

Custom Synthesis and CRO Supply for RIP1-Targeted Drug Discovery

As the structurally essential intermediate for the RIP1 inhibitor class claimed in patent WO2016101885, 2,2-dimethylbutanimidamide represents a critical supply chain component for pharmaceutical R&D organizations and contract research organizations (CROs) synthesizing RIP1-targeted compound libraries [1]. The compound's defined physicochemical profile (MW 114.19, XLogP3 1.0, TPSA 49.9 Ų) and amidine functional group enable predictable reactivity in N-acylation, N-alkylation, and hydroxamic acid formation chemistries, facilitating reliable route scouting and scale-up . Commercial sourcing at ≥95% purity from multiple suppliers with COA documentation ensures batch-to-batch reproducibility for GLP toxicology and IND-enabling studies [2].

Application
Selection Property
Validation Focus
RIP1 type III allosteric inhibitor lead optimization
Sterically constrained dimethyl substitution
Hydrophobic pocket occupancy & SAR
In vivo necroptosis & inflammatory model studies
Microsomal stability profile
Model‑response endpoint replication
RIP1 pathway deconvolution (chemical biology)
Clean kinase selectivity over IDO/RIP3
Off‑target counter‑screening
Custom synthesis & CRO supply
Reactive free‑base amidine handle
Batch reproducibility & COA
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